1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate
Description
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is a complex organic compound that features a pyrrolidine ring, a benzyloxy group, a cyclopentyl group, and a phenylacetate moiety
Properties
Molecular Formula |
C25H31NO3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-phenyl-2-phenylmethoxyacetate |
InChI |
InChI=1S/C25H31NO3/c1-26-17-16-23(18-26)29-24(27)25(22-14-8-9-15-22,21-12-6-3-7-13-21)28-19-20-10-4-2-5-11-20/h2-7,10-13,22-23H,8-9,14-19H2,1H3 |
InChI Key |
SESTXIWOBVRBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable activating agent such as a base or acid catalyst.
Cyclopentyl Group Addition: This can be introduced via Grignard reactions or other organometallic methods.
Phenylacetate Moiety Attachment: This step typically involves esterification reactions using phenylacetic acid and an alcohol derivative of the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrrolidin-3-ylmethanamine
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine
Uniqueness
1-Methylpyrrolidin-3-yl 2-(benzyloxy)-2-cyclopentyl-2-phenylacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
